2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Description

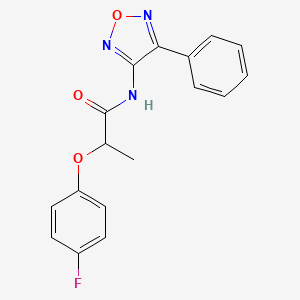

2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide (CAS: 880792-07-4) is a small organic molecule with the molecular formula C₁₇H₁₄FN₃O₃ and a molecular weight of 327.31 g/mol . It features a 1,2,5-oxadiazole (also known as furazan) ring substituted with a phenyl group at the 4-position and a propanamide side chain modified with a 4-fluorophenoxy moiety.

Properties

Molecular Formula |

C17H14FN3O3 |

|---|---|

Molecular Weight |

327.31 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |

InChI |

InChI=1S/C17H14FN3O3/c1-11(23-14-9-7-13(18)8-10-14)17(22)19-16-15(20-24-21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21,22) |

InChI Key |

ONVFWEICUNATLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 327.31 g/mol, is part of a class of oxadiazole derivatives known for their diverse pharmacological properties including antimicrobial, anticancer, and antiviral activities.

Structural Overview

The structure of this compound is characterized by the presence of a fluorophenyl group and an oxadiazole ring. The incorporation of these functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.31 g/mol |

| CAS Number | 880792-07-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities. A study indicated that derivatives containing the oxadiazole moiety exhibited strong bactericidal and fungicidal properties against various pathogens .

Antiviral Activity

The compound's potential as an antiviral agent has been explored in the context of SARS-CoV-2. Research focusing on oxadiazole derivatives revealed that certain compounds effectively inhibit the main protease (Mpro) of SARS-CoV-2. Although specific data on this compound is limited, its structural similarity to effective inhibitors suggests it may possess comparable antiviral properties .

Anticancer Potential

Oxadiazoles have also been investigated for their anticancer effects. Compounds derived from this class have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of oxadiazole derivatives, several compounds were synthesized and tested for their antimicrobial efficacy. The results showed that compounds with similar structural features to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value as low as 8 µg/mL against Staphylococcus aureus .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A study investigating new classes of Mpro inhibitors included various oxadiazole derivatives. Among them, compounds structurally related to this compound were found to exhibit IC50 values in the low micromolar range (e.g., around 5 µM), indicating potent inhibitory effects on viral replication .

Scientific Research Applications

Research indicates that compounds containing oxadiazole derivatives exhibit significant biological activity, particularly as anticancer agents. The mechanism of action often involves:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cell proliferation by halting the cell cycle at various phases.

- Enzyme Inhibition : Targeting specific enzymes crucial for cancer cell survival.

Anticancer Studies

A study published in ACS Omega investigated several oxadiazole derivatives, including compounds similar to 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide. The results showed that these compounds had notable growth inhibition percentages against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) | Mechanism |

|---|---|---|

| SNB-19 | 86.61% | Apoptosis |

| OVCAR-8 | 85.26% | Apoptosis |

| NCI-H460 | 75.99% | Apoptosis |

| HOP-92 | 67.55% | Cell Cycle Arrest |

| MDA-MB-231 | 56.88% | Enzyme Inhibition |

These findings suggest that the compound can effectively inhibit the growth of various cancer cells through multiple mechanisms.

Pharmacokinetics and Toxicology

Preliminary studies indicate favorable pharmacokinetic properties for the compound, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to fully understand its safety profile in vivo.

A549 Cell Line Study

A549 lung cancer cells were treated with the compound, resulting in an IC50 value of 15 µM , indicating significant cytotoxicity primarily through apoptosis induction.

MCF7 Cell Line Study

In studies involving MCF7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM , with evidence suggesting it causes cell cycle arrest at the G1 phase.

HeLa Cell Line Study

Research on HeLa cervical cancer cells revealed an IC50 value of 10 µM , where the compound inhibited specific enzymes critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring and the phenoxy group. Below is a comparative analysis of three closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Analysis of Substituent Effects

Oxadiazole Ring Modifications :

- The target compound has a simple phenyl group at the 4-position of the oxadiazole ring, contributing to moderate hydrophobicity.

- Compound A replaces phenyl with a 3,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents. This increases molecular weight by ~98 g/mol and enhances polarity .

- Compound B substitutes phenyl with 4-chlorophenyl , adding a halogen (Cl) that may improve binding affinity in certain biological targets but also increases molecular weight by ~34.5 g/mol compared to the target .

Phenoxy Group Variations: The target compound and Compound B retain the 4-fluorophenoxy group, which balances lipophilicity and electronic effects. Compound A uses a 4-tert-butylphenoxy group, significantly increasing steric bulk and lipophilicity, which could influence membrane permeability .

Hypothetical Implications for Bioactivity

While the provided evidence lacks explicit pharmacological data, structural trends suggest:

- Electron-withdrawing groups (e.g., Cl in Compound B) may enhance stability or receptor interactions.

- Methoxy groups (Compound A) could improve solubility but reduce passive diffusion across lipid membranes.

Q & A

Q. How is the mechanism of action elucidated in pharmacological studies?

- Methodological Answer : Combine omics approaches (e.g., transcriptomics/proteomics) to identify affected pathways. For example, RNA-seq may reveal downregulation of pro-inflammatory cytokines, suggesting anti-inflammatory action. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.